
Dazadrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of DAZADROL involves several synthetic routes. One common method includes the reaction of 4-chlorobenzaldehyde with 2-aminopyridine in the presence of a reducing agent to form the intermediate compound, which is then cyclized to produce this compound . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
DAZADROL undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
DAZADROL has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: this compound is studied for its potential effects on biological systems, including its antidepressant properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various medical conditions, particularly in the field of mental health.
Industry: This compound is used in the development of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of DAZADROL involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter levels in the brain, particularly serotonin and norepinephrine. This modulation helps alleviate symptoms of depression and other mood disorders .
Comparison with Similar Compounds
DAZADROL can be compared with other similar compounds, such as:
Imipramine: Another antidepressant with a different chemical structure but similar therapeutic effects.
Amitriptyline: A tricyclic antidepressant that also modulates neurotransmitter levels.
Fluoxetine: A selective serotonin reuptake inhibitor with a different mechanism of action but similar applications in treating depression.
This compound is unique due to its specific chemical structure and the combination of functional groups that contribute to its pharmacological properties .
Properties
CAS No. |
47029-84-5 |
|---|---|
Molecular Formula |
C15H14ClN3O |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
(4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)-pyridin-2-ylmethanol |
InChI |
InChI=1S/C15H14ClN3O/c16-12-6-4-11(5-7-12)15(20,14-18-9-10-19-14)13-3-1-2-8-17-13/h1-8,20H,9-10H2,(H,18,19) |
InChI Key |
DITYEPYMBCHKLF-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)C(C2=CC=C(C=C2)Cl)(C3=CC=CC=N3)O |
Canonical SMILES |
C1CN=C(N1)C(C2=CC=C(C=C2)Cl)(C3=CC=CC=N3)O |
Key on ui other cas no. |
47029-84-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


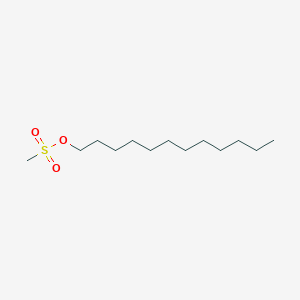
![7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1615594.png)
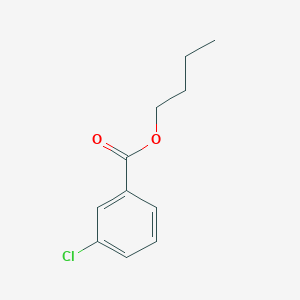
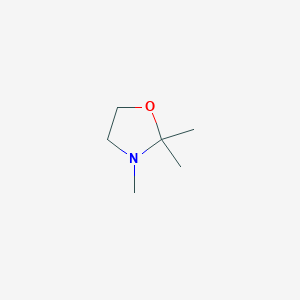
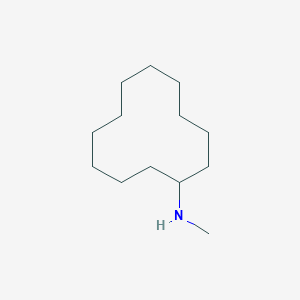
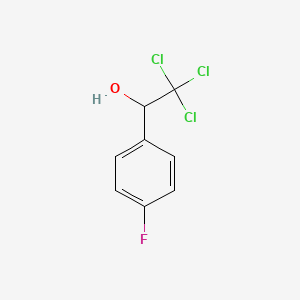

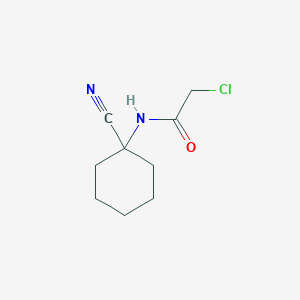

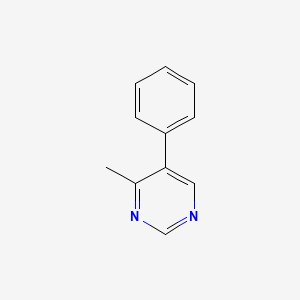

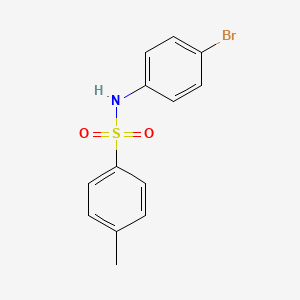
![2-[2-[2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1615613.png)

